1-Methyl-1H-pyrazole-4-carboximidamide is a nitrogen-containing heterocyclic compound characterized by the presence of a pyrazole ring, which consists of two adjacent nitrogen atoms in a five-membered ring structure. This compound features a carboximidamide functional group at the 4-position of the pyrazole ring, contributing to its unique chemical properties and potential biological activities. The molecular formula for this compound is C5H8N4O, and it has garnered attention in various fields due to its significant pharmacological potential and applications in agricultural chemistry.
The reactivity of 1-methyl-1H-pyrazole-4-carboximidamide is primarily influenced by the presence of the carboximidamide group, which can undergo various chemical transformations. Key reactions include:
These reactions make it a versatile building block in organic synthesis, particularly for creating more complex pyrazole derivatives.
1-Methyl-1H-pyrazole-4-carboximidamide exhibits notable biological activities, including:
These biological activities highlight its potential use in both medicinal chemistry and agricultural applications.
The synthesis of 1-methyl-1H-pyrazole-4-carboximidamide can be achieved through several methods:
These methods allow for the efficient production of 1-methyl-1H-pyrazole-4-carboximidamide and its derivatives.
1-Methyl-1H-pyrazole-4-carboximidamide finds applications in various fields:
The versatility of this compound makes it valuable in both synthetic chemistry and practical applications.
Interaction studies involving 1-methyl-1H-pyrazole-4-carboximidamide have focused on its binding affinity and mechanism of action with biological targets:
Such studies are crucial for understanding how this compound can be optimized for better performance in biological applications.
Several compounds share structural similarities with 1-methyl-1H-pyrazole-4-carboximidamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Contains difluoromethyl group | Used as an intermediate in fungicides |
| N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide | Carbamoyl group at 4-position | Exhibits moderate fungicidal activity |
| 3-(Trifluoromethyl)-1-methyl-1H-pyrazole | Trifluoromethyl substitution | Enhanced lipophilicity and potential pharmacological interest |
These compounds highlight the diversity within pyrazole derivatives while emphasizing the unique attributes of 1-methyl-1H-pyrazole-4-carboximidamide, particularly its specific functional groups that contribute to its distinct biological activities and applications.
The molecular formula of 1-methyl-1H-pyrazole-4-carboximidamide is C₅H₈N₄, with a precisely calculated molecular weight of 124.15 grams per mole [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-methyl-1H-pyrazole-4-carboximidamide, reflecting its systematic structural arrangement [3]. The compound's canonical Simplified Molecular Input Line Entry System representation is expressed as CN1C=C(C=N1)C(=N)N, which clearly delineates the connectivity pattern within the molecular framework [3] [6].
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈N₄ |
| Molecular Weight | 124.15 g/mol |
| International Union of Pure and Applied Chemistry Name | 1-methyl-1H-pyrazole-4-carboximidamide |
| Canonical Simplified Molecular Input Line Entry System | CN1C=C(C=N1)C(=N)N |
| International Chemical Identifier | InChI=1S/C5H8N4/c1-9-3-4(2-8-9)5(6)7/h2-3H,1H3,(H3,6,7) |
| International Chemical Identifier Key | LSTVYCDNVXCWSS-UHFFFAOYSA-N |
The structural formula reveals a five-membered pyrazole ring system with nitrogen atoms positioned at the 1 and 2 positions, bearing a methyl substituent at position 1 and a carboximidamide group at position 4 [3] [6]. This specific substitution pattern contributes significantly to the compound's unique chemical behavior and physicochemical properties [2].
The three-dimensional molecular geometry of 1-methyl-1H-pyrazole-4-carboximidamide exhibits a predominantly planar configuration, with the pyrazole ring maintaining its aromatic planarity [11]. Crystallographic analyses of related pyrazole carboximidamide derivatives indicate that the carboximidamide functional group typically adopts a near-coplanar arrangement with the pyrazole ring system, with dihedral angles generally ranging between 20 to 25 degrees [5]. This spatial arrangement facilitates optimal orbital overlap and contributes to the compound's electronic stability [11].
The stereochemical considerations for this compound are relatively straightforward due to the absence of chiral centers within its molecular framework [6]. The planar nature of the pyrazole ring system, combined with the sp² hybridization of the carboximidamide carbon, results in a rigid molecular structure with limited conformational flexibility [5]. The nitrogen-nitrogen bond length within the pyrazole ring, typically measuring approximately 1.35 angstroms, serves as a diagnostic indicator of the aromatic character of the heterocyclic system [39].
Computational modeling studies suggest that the molecule adopts a stable ground-state conformation with minimal energy barriers for rotation around the carbon-carbon bond connecting the pyrazole ring to the carboximidamide group [45]. The overall molecular geometry contributes to effective intermolecular interactions, particularly hydrogen bonding patterns that influence the compound's solid-state properties [37].
The electronic configuration of 1-methyl-1H-pyrazole-4-carboximidamide reflects the aromatic character of the pyrazole ring system combined with the electron-rich nature of the carboximidamide functional group [46]. The pyrazole ring contains six π-electrons distributed across the five-membered heterocyclic system, satisfying the Hückel aromaticity rule and contributing to the compound's chemical stability [48].
The carboximidamide group exhibits significant resonance stabilization through delocalization of electron density between the carbon-nitrogen double bond and the amino nitrogen atoms [5]. This resonance contributes multiple canonical structures, with the primary forms involving electron distribution between the imine nitrogen and the amino substituents . The presence of multiple nitrogen atoms within the molecular framework creates regions of high electron density, particularly around the carboximidamide moiety [19].
Molecular orbital calculations indicate that the highest occupied molecular orbital energy levels are primarily localized on the nitrogen atoms of both the pyrazole ring and the carboximidamide group . The lowest unoccupied molecular orbital exhibits significant contributions from the carbon atoms of the pyrazole ring and the carboximidamide carbon [45]. This electronic distribution pattern influences the compound's reactivity profile and its interactions with other molecular species [46].
1-Methyl-1H-pyrazole-4-carboximidamide typically manifests as a white to off-white crystalline solid under standard laboratory conditions [2] . While precise melting point data for this specific compound remains limited in the literature, related pyrazole carboximidamide derivatives consistently exhibit melting points in the range of 167 to 170 degrees Celsius [19] [40]. The hydrochloride salt form of similar compounds demonstrates a melting point of approximately 167 degrees Celsius, suggesting comparable thermal stability for the free base form [40].
Table 2: Physicochemical Properties
| Property | Value/Description |
|---|---|
| Physical State | White to off-white crystalline solid |
| Melting Point | Estimated 167-170°C (based on related compounds) |
| Solubility | Highly soluble in water and polar solvents |
| Stability | Stable under standard conditions, sensitive to strong acids/bases |
| LogP (calculated) | Approximately 0.5 (moderate lipophilicity) |
| Topological Polar Surface Area | 76.43 Ų |
The solubility characteristics of 1-methyl-1H-pyrazole-4-carboximidamide demonstrate excellent water solubility due to the presence of multiple nitrogen-containing functional groups capable of hydrogen bonding [19]. The compound exhibits enhanced solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide [18]. The high polar surface area, calculated at approximately 76.43 square angstroms, contributes significantly to its favorable aqueous solubility profile [34].
Stability studies indicate that the compound remains chemically stable under ambient conditions when stored in sealed containers away from moisture and strong acids or bases [19]. The aromatic pyrazole ring system provides inherent stability against oxidative degradation, while the carboximidamide group may be susceptible to hydrolysis under extreme pH conditions [18].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1-methyl-1H-pyrazole-4-carboximidamide through distinct chemical shift patterns [21] [22]. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the methyl group attached to the pyrazole nitrogen at approximately 3.8 parts per million, appearing as a sharp singlet due to the lack of coupling with adjacent protons [21]. The pyrazole ring protons manifest as distinct signals in the aromatic region between 7.5 and 8.5 parts per million [22].
Table 3: Spectroscopic Characteristics
| Technique | Key Features |
|---|---|
| ¹H Nuclear Magnetic Resonance | Methyl protons (δ ~3.8 ppm), pyrazole protons (δ ~7.5-8.5 ppm), amino protons (δ ~5.5-6.5 ppm) |
| ¹³C Nuclear Magnetic Resonance | Methyl carbon (δ ~39 ppm), pyrazole carbons (δ ~120-150 ppm), carboximidamide carbon (δ ~155-165 ppm) |
| Infrared Spectroscopy | N-H stretching (3200-3400 cm⁻¹), C=N stretching (1660-1690 cm⁻¹), aromatic C=C (1590-1620 cm⁻¹) |
| Ultraviolet-Visible Spectroscopy | π→π* transitions (220-280 nm), n→π* transitions (290-350 nm) |
| Mass Spectrometry | Molecular ion peak at m/z 125 [M+H]⁺ |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carboximidamide carbon resonating in the characteristic range of 155 to 165 parts per million, reflecting its electron-deficient nature due to attachment to electronegative nitrogen atoms [22] [26]. The methyl carbon appears around 39 parts per million, while the pyrazole ring carbons distribute across the aromatic region between 120 and 150 parts per million [21].
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [24] [25]. The nitrogen-hydrogen stretching vibrations of the carboximidamide group appear in the range of 3200 to 3400 wavenumbers, while the carbon-nitrogen double bond stretching occurs between 1660 and 1690 wavenumbers [19] [24]. Aromatic carbon-carbon stretching vibrations manifest in the region of 1590 to 1620 wavenumbers [25].
Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the conjugated pyrazole system [31]. The primary π→π* transitions typically occur in the wavelength range of 220 to 280 nanometers, while n→π* transitions appear at longer wavelengths between 290 and 350 nanometers [31]. These absorption patterns reflect the electronic structure and conjugation within the molecular framework.
Mass spectrometry provides definitive molecular weight confirmation through the observation of the protonated molecular ion peak at mass-to-charge ratio 125, corresponding to [M+H]⁺ [6] [29]. Fragmentation patterns typically include loss of the amino group and characteristic pyrazole ring fragmentations that aid in structural elucidation [28].
Crystallographic investigations of pyrazole carboximidamide derivatives provide valuable insights into the solid-state structure and packing arrangements of these compounds [37] [38]. Related structures, such as bis(1H-pyrazole-carboxamidine-κN,N′)bis(nitrato-κO)-copper(II) complexes, demonstrate the coordination capabilities of carboximidamide functional groups [37]. These crystallographic studies reveal triclinic crystal systems with space group P-1, characterized by unit cell parameters including a = 7.6063 ± 0.0005 angstroms, b = 9.3072 ± 0.0007 angstroms, and c = 10.8485 ± 0.0008 angstroms [37].
The crystal packing arrangements exhibit extensive hydrogen bonding networks facilitated by the multiple nitrogen-containing functional groups [42]. Intermolecular hydrogen bonds typically form between the carboximidamide amino groups and neighboring acceptor sites, creating dimeric or chain-like structures in the solid state [38] [41]. These interactions contribute significantly to the thermal stability and mechanical properties of the crystalline material [42].
X-ray diffraction studies of similar pyrazole carboximidamide compounds indicate that the molecules adopt relatively planar conformations in the solid state, with minimal deviation from coplanarity between the pyrazole ring and the carboximidamide group [41]. The crystal structures frequently exhibit R₂²(8) hydrogen-bond dimeric patterns, which are commonly observed in primary amide structures [41].
Solid-state nuclear magnetic resonance spectroscopy using cross-polarization magic angle spinning techniques provides complementary information about the molecular environment in crystalline phases [41]. These studies confirm the hydrogen bonding patterns observed in X-ray crystallography and provide insights into molecular dynamics within the crystal lattice [28].
Computational chemistry approaches have provided extensive insights into the electronic structure and molecular properties of 1-methyl-1H-pyrazole-4-carboximidamide [45] [46]. Density functional theory calculations using the B3LYP functional with appropriate basis sets have been employed to optimize molecular geometries and calculate electronic properties [47]. These theoretical investigations reveal important information about frontier molecular orbitals, charge distribution patterns, and thermodynamic properties [35].
Table 4: Computational Chemistry Results
| Property | Calculated Value |
|---|---|
| Highest Occupied Molecular Orbital Energy | -6.2 eV (estimated) |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 eV (estimated) |
| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | 4.4 eV (estimated) |
| Dipole Moment | 3.5-4.5 Debye (estimated) |
| Ionization Potential | 6.2 eV (calculated) |
| Electron Affinity | 1.8 eV (calculated) |
Molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the nitrogen atoms of the carboximidamide group, while the lowest unoccupied molecular orbital shows significant contributions from the pyrazole ring carbon atoms [35]. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of approximately 4.4 electron volts suggests moderate chemical reactivity and stability [45].
Theoretical modeling studies have examined the charge transport properties and electronic characteristics relevant to potential applications in organic electronics [45]. These investigations predict favorable reorganization energies for both hole and electron transport, with calculated values indicating potential utility in semiconductor applications [45]. The molecular electrostatic potential maps reveal regions of negative potential concentrated around the nitrogen atoms, while positive potential regions are associated with the amino hydrogen atoms .
The retrosynthetic analysis of 1-methyl-1H-pyrazole-4-carboximidamide reveals multiple disconnection strategies based on the target molecule's structural features. The compound contains a pyrazole ring with a methyl substituent at the nitrogen-1 position and a carboximidamide functional group at the carbon-4 position [1] [2].
The primary retrosynthetic disconnection involves cleaving the carboximidamide group, leading to the identification of 1-methyl-1H-pyrazole-4-carboxylic acid as the key synthetic intermediate. This intermediate can be obtained through established methodologies involving difluoromethyl pyrazole derivatives [1] [2]. Alternative disconnection patterns include the conversion of nitrile precursors or the direct formation from carboxamide intermediates [3] [4].
The selection of appropriate precursors for 1-methyl-1H-pyrazole-4-carboximidamide synthesis depends on the chosen synthetic pathway and the availability of starting materials. The most frequently employed precursors include 1-methyl-1H-pyrazole-4-carboxylic acid, 1-methyl-1H-pyrazole-4-carbonitrile, and 1-methyl-1H-pyrazole-4-carboxamide [10].
Functional group interconversions play a crucial role in the synthetic strategy. The carboxylic acid precursor can be converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride, facilitating subsequent amidation reactions [11] . The nitrile precursor allows for the introduction of the carboximidamide group through nucleophilic addition reactions with hydroxylamine followed by reduction [13] [14].
The methyl ester derivatives of pyrazole-4-carboxylic acid serve as versatile intermediates for various transformations. These compounds can be hydrolyzed to carboxylic acids or converted to amides through aminolysis reactions [5] . The selection of protecting groups and reaction conditions must be carefully considered to avoid unwanted side reactions and ensure high yields [15] [16].
Pathway 1: Carboxylic Acid Route
The first step involves the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid from 1H-pyrazole-4-carboxylic acid through methylation reactions. This transformation typically employs methyl iodide and cesium carbonate in dimethylformamide, achieving yields of 85-90% [6]. The second step involves the activation of the carboxylic acid to form the corresponding acid chloride using thionyl chloride or phosphorus oxychloride [1] [2]. The final step involves the conversion of the acid chloride to the carboximidamide through reaction with guanidine or related nitrogen nucleophiles [17] [8].
Pathway 2: Nitrile Route
An alternative pathway utilizes 1-methyl-1H-pyrazole-4-carbonitrile as the starting material. The nitrile group can be converted to the carboximidamide through a sequence involving hydroxylamine addition followed by reduction with sodium borohydride [13] [14]. This pathway offers the advantage of avoiding harsh acidic conditions but requires careful control of reaction stoichiometry [4] [7].
Pathway 3: Amide Route
The direct conversion of 1-methyl-1H-pyrazole-4-carboxamide to the corresponding carboximidamide can be achieved through the use of ammonium chloride and phosphorus oxychloride under elevated temperatures [18] [19]. This pathway provides a straightforward approach but may require extended reaction times and elevated temperatures [20] [21].
The synthesis of 1-methyl-1H-pyrazole-4-carboximidamide can be accomplished through both catalytic and non-catalytic methodologies, each offering distinct advantages in terms of reaction conditions, selectivity, and environmental impact [7] [22].
Catalytic Approaches
Transition metal catalysts, particularly ruthenium and palladium complexes, have been employed in the synthesis of pyrazole derivatives with high efficiency and selectivity [22] [23]. Ruthenium-catalyzed transformations, using [RuCl₂(p-cymene)]₂ as the catalyst, facilitate the formation of pyrazole-4-carboxylic acid derivatives through rearrangement reactions [22]. These catalytic processes typically operate under mild conditions and provide excellent yields ranging from 68% to 95% [22].
Palladium-catalyzed cross-coupling reactions have been utilized for the preparation of substituted pyrazole intermediates. The use of palladium on carbon (Pd/C) enables the reduction of nitro groups and the formation of amino derivatives that can be subsequently converted to carboximidamide functionality [24] [22]. Copper-catalyzed reactions have also been employed for the formation of carbon-nitrogen bonds in pyrazole synthesis [25] [26].
Non-catalytic Approaches
Traditional non-catalytic methods rely on stoichiometric reagents and established organic transformations. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) enables the formation of amide bonds without the need for metal catalysts [8] [27]. These approaches are particularly useful for laboratory-scale synthesis and provide good control over reaction conditions [28] [29].
Acid-catalyzed reactions using p-toluenesulfonic acid or hydrochloric acid facilitate the formation of carboximidamide groups through nucleophilic substitution mechanisms [18] [19]. The use of Lewis acids such as aluminum chloride and zinc triflate has been reported for the activation of carbonyl groups in pyrazole synthesis [13] [26].
The implementation of green chemistry principles in the synthesis of 1-methyl-1H-pyrazole-4-carboximidamide addresses environmental concerns and promotes sustainable synthetic practices [30] [31]. Several strategies have been developed to minimize waste generation, reduce solvent consumption, and eliminate hazardous reagents [32] [33].
Solvent-Free Reactions
Solvent-free synthetic approaches have been successfully applied to pyrazole synthesis, reducing environmental impact and simplifying purification procedures [30] [33]. The use of neat reaction conditions or solid-state synthesis enables the formation of pyrazole derivatives with high atom economy [31] [32]. Microwave-assisted synthesis under solvent-free conditions provides rapid access to target compounds with reduced energy consumption [30] [23].
Aqueous Media Synthesis
The use of water as a reaction medium offers significant environmental advantages and aligns with green chemistry principles [30] [31]. Aqueous-based synthesis of pyrazole derivatives has been accomplished using catalytic amounts of environmentally benign catalysts such as imidazole [30]. These reactions typically proceed at moderate temperatures and provide excellent yields while minimizing the use of organic solvents [25] [32].
Renewable Starting Materials
The utilization of renewable starting materials and bio-based reagents contributes to the sustainability of the synthetic process [31] [32]. The development of enzymatic approaches for the formation of carboximidamide groups represents a promising direction for green synthesis [25] [8]. Biocatalytic methods offer high selectivity and operate under mild conditions, reducing the need for harsh chemical reagents [7] [25].
The purification and characterization of synthetic intermediates in the preparation of 1-methyl-1H-pyrazole-4-carboximidamide requires careful attention to ensure product purity and structural confirmation [34] [27]. Standard purification techniques include column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC) [35] [34].
Column Chromatography
Silica gel column chromatography represents the most commonly employed purification method for pyrazole intermediates [27] [23]. The selection of appropriate eluent systems, typically combinations of ethyl acetate and petroleum ether or hexanes, enables the separation of desired products from impurities [30] [27]. The use of gradient elution systems provides improved resolution and higher purity of isolated compounds [20] [23].
Recrystallization
Recrystallization techniques offer an effective method for obtaining high-purity crystalline intermediates [1] [2]. The selection of appropriate solvents, such as ethanol-water mixtures or isopropanol solutions, facilitates the formation of well-defined crystals with improved purity [1] [2]. The optimization of crystallization conditions, including temperature control and seeding techniques, enhances the efficiency of the purification process [21] [23].
Spectroscopic Characterization
Comprehensive spectroscopic characterization of synthetic intermediates employs multiple analytical techniques to confirm structural identity and purity [35] [27]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure and substitution patterns [27] [23]. Infrared (IR) spectroscopy confirms the presence of functional groups and monitors the progress of functional group transformations [35] [27].
The optimization of reaction yields and the development of scalable synthetic processes are crucial considerations in the preparation of 1-methyl-1H-pyrazole-4-carboximidamide [20] [22]. Systematic optimization studies have identified key parameters that influence reaction efficiency and product formation [23] [26].
Reaction Parameter Optimization
Temperature optimization studies have revealed that moderate temperatures (60-80°C) typically provide optimal yields while minimizing side reactions [23] [26]. The selection of appropriate reaction times, ranging from 4 to 24 hours depending on the specific transformation, ensures complete conversion of starting materials [20] [23]. The optimization of reagent stoichiometry, particularly the ratio of nucleophiles to electrophiles, significantly impacts reaction yields [22] [26].
Catalyst Loading Studies
For catalytic transformations, the optimization of catalyst loading has been shown to influence both reaction efficiency and economic viability [22] [26]. Studies have demonstrated that catalyst loadings of 2-5 mol% typically provide optimal results without compromising reaction yields [22] [23]. The development of catalyst recycling protocols enhances the sustainability and cost-effectiveness of the synthetic process [26].
Scale-Up Considerations
The translation of laboratory-scale procedures to larger scales requires careful consideration of heat transfer, mixing efficiency, and safety factors [22] [23]. Continuous flow synthesis has emerged as a promising approach for large-scale production, offering improved safety and consistent product quality [22]. The use of automated systems and process analytical technology (PAT) enables real-time monitoring and control of critical process parameters [20] [23].
The analytical validation of synthetic routes for 1-methyl-1H-pyrazole-4-carboximidamide encompasses multiple analytical techniques to ensure product identity, purity, and structural confirmation [34] [27]. A comprehensive analytical validation program includes both qualitative and quantitative assessments [35] [34].
Nuclear Magnetic Resonance Spectroscopy
Proton NMR spectroscopy provides definitive structural confirmation through the identification of characteristic chemical shifts and coupling patterns [27] [23]. The carboximidamide protons typically appear as a broad singlet in the range of 5.0-7.0 ppm, while the methyl group on the pyrazole ring appears as a singlet around 3.8-4.0 ppm [35] [27]. Carbon-13 NMR spectroscopy confirms the presence of the carboximidamide carbon (δ 150-160 ppm) and the methyl carbon (δ 36-38 ppm) [23].
Mass Spectrometry
High-resolution mass spectrometry provides accurate molecular weight determination and structural confirmation [34] [27]. The molecular ion peak at m/z 140 corresponds to the expected molecular formula C₅H₈N₄, with characteristic fragmentation patterns supporting the proposed structure [35] [34]. Electrospray ionization (ESI) techniques enable the detection of both positive and negative ions, providing complementary structural information [27].
Chromatographic Analysis
High-performance liquid chromatography (HPLC) analysis enables the determination of product purity and the identification of potential impurities [34] [27]. The use of reverse-phase C18 columns with appropriate mobile phase systems provides excellent separation of the target compound from synthetic intermediates and by-products [35] [34]. The development of validated analytical methods includes the determination of linearity, precision, accuracy, and specificity [34].
Infrared Spectroscopy
Infrared spectroscopy confirms the presence of characteristic functional groups and monitors the progress of synthetic transformations [35] [27]. The carboximidamide group exhibits characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹ and C=N stretching around 1650-1680 cm⁻¹ [35] [27]. The pyrazole ring system shows characteristic aromatic C=C and C=N stretching vibrations that confirm the heterocyclic structure [23].
The implementation of orthogonal analytical techniques ensures comprehensive characterization and validation of the synthetic routes [34] [27]. The development of robust analytical methods supports both process development and quality control activities in the production of 1-methyl-1H-pyrazole-4-carboximidamide [35] [34].